Cas no 71978-76-2 ((5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-propoxytetrahydrofuro[2,3-d][1,3]dioxole (non-preferred name))

(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-propoxytetrahydrofuro[2,3-d][1,3]dioxole (non-preferred name) structure
71978-76-2 structure
Product Name:(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-propoxytetrahydrofuro[2,3-d][1,3]dioxole (non-preferred name)
CAS No:71978-76-2
MF:C15H26O6
MW:302.363345623016
CID:1751561
PubChem ID:3055064
Update Time:2025-04-21

(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-propoxytetrahydrofuro[2,3-d][1,3]dioxole (non-preferred name) Chemical and Physical Properties

Names and Identifiers

    • (5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-propoxytetrahydrofuro[2,3-d][1,3]dioxole (non-preferred name)
    • (5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-propoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
    • Glucofuranose, 1:2,5:6-di-O-isopropylidene-3-O-propyl-, alpha-D-
    • 71978-76-2
    • 1:2,5:6-Di-O-isopropylidene-3-O-propyl-alpha-D-glucofuranose
    • Inchi: 1S/C15H26O6/c1-6-7-16-11-10(9-8-17-14(2,3)19-9)18-13-12(11)20-15(4,5)21-13/h9-13H,6-8H2,1-5H3/t9-,10-,11+,12?,13?/m1/s1
    • InChI Key: WHYCYJUAIQNWPT-VFPQWFPESA-N
    • SMILES: O1C2C([C@H]([C@H]1[C@H]1COC(C)(C)O1)OCCC)OC(C)(C)O2

Computed Properties

  • Exact Mass: 302.173
  • Monoisotopic Mass: 302.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Density: 1.16
  • Boiling Point: 350.9°Cat760mmHg
  • Flash Point: 136.5°C

(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-propoxytetrahydrofuro[2,3-d][1,3]dioxole (non-preferred name) Related Literature

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